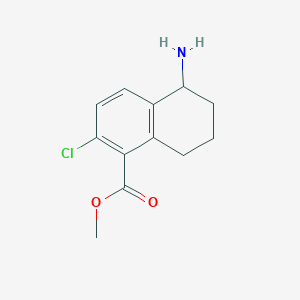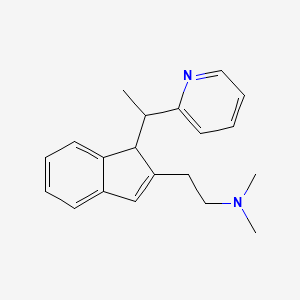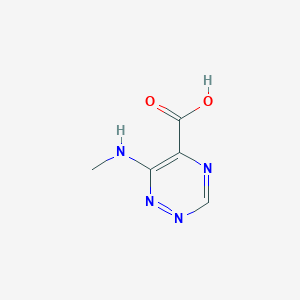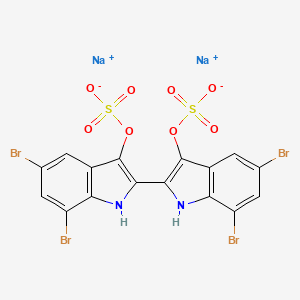
Methyl6,12-dihydroxyheptadec-10-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is notable for its unique structure, combining an alkyne moiety with hydroxyl functionality.
Methyl6,12-dihydroxyheptadec-10-ynoate: is a chemical compound with the molecular formula C₁₉H₃₄O₄. It belongs to the class of alkynoic acids and contains hydroxyl groups at positions 6 and 12 on the heptadec-10-yne chain.
Preparation Methods
Synthetic Routes: The synthesis of Methyl6,12-dihydroxyheptadec-10-ynoate involves several steps. One common approach is through the reaction of a terminal alkyne with a carboxylic acid derivative (such as an ester or acid chloride) followed by reduction of the resulting intermediate.
Reaction Conditions: Specific reaction conditions vary depending on the chosen synthetic route, but typically involve suitable solvents, catalysts, and temperature control.
Industrial Production: While not widely produced industrially, small-scale synthesis can be achieved in research laboratories.
Chemical Reactions Analysis
Reactivity: Methyl6,12-dihydroxyheptadec-10-ynoate can undergo various chemical reactions due to its alkyne and hydroxyl groups.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
Biology and Medicine: Investigations into its biological activity, such as antimicrobial or anticancer properties, are ongoing.
Industry: While not widely used, it may find applications in specialty chemicals or pharmaceuticals.
Mechanism of Action
- The exact mechanism by which Methyl6,12-dihydroxyheptadec-10-ynoate exerts its effects remains an area of research.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
- Methyl6,12-dihydroxyheptadec-10-ynoate is unique due to its combination of alkyne and hydroxyl functionalities.
- Similar compounds include other alkynoic acids and derivatives, but none share precisely the same structure.
Properties
Molecular Formula |
C18H32O4 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
methyl 6,12-dihydroxyheptadec-10-ynoate |
InChI |
InChI=1S/C18H32O4/c1-3-4-6-11-16(19)12-7-5-8-13-17(20)14-9-10-15-18(21)22-2/h16-17,19-20H,3-6,8-11,13-15H2,1-2H3 |
InChI Key |
WBJFQASQHASJEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C#CCCCC(CCCCC(=O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((3aS,4R,6S,6aR)-6-(2-Hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13112998.png)







![2-Amino-7-hydroxyfuro[3,2-d]pyrimidine-4,6(3H,7H)-dione](/img/structure/B13113044.png)


![6'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13113060.png)


